Ethyl 5-ethoxy-2-nitrobenzoate Ethyl 5-ethoxy-2-nitrobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18718542
InChI: InChI=1S/C11H13NO5/c1-3-16-8-5-6-10(12(14)15)9(7-8)11(13)17-4-2/h5-7H,3-4H2,1-2H3
SMILES:
Molecular Formula: C11H13NO5
Molecular Weight: 239.22 g/mol

Ethyl 5-ethoxy-2-nitrobenzoate

CAS No.:

Cat. No.: VC18718542

Molecular Formula: C11H13NO5

Molecular Weight: 239.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-ethoxy-2-nitrobenzoate -

Specification

Molecular Formula C11H13NO5
Molecular Weight 239.22 g/mol
IUPAC Name ethyl 5-ethoxy-2-nitrobenzoate
Standard InChI InChI=1S/C11H13NO5/c1-3-16-8-5-6-10(12(14)15)9(7-8)11(13)17-4-2/h5-7H,3-4H2,1-2H3
Standard InChI Key QROJGLXXGGCUGR-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OCC

Introduction

Structural and Molecular Characteristics

Molecular Formula and Stereoelectronic Properties

Ethyl 5-ethoxy-2-nitrobenzoate has the molecular formula C₁₁H₁₃NO₅, with a molecular weight of 239.23 g/mol . The benzene ring’s substitution pattern creates distinct electronic effects:

  • The nitro group at position 2 is a strong electron-withdrawing meta-director, polarizing the aromatic system and influencing reactivity.

  • The ethoxy group at position 5 acts as an electron-donating ortho/para-director, creating regiochemical competition during electrophilic substitution .

  • The ester moiety at position 1 contributes to the compound’s lipophilicity, with a calculated LogP of ~2.6 , suggesting moderate solubility in organic solvents.

The spatial arrangement of substituents imposes steric constraints, as evidenced by analogs like ethyl 5-methyl-2-nitrobenzoate (CAS 54064-40-3), which shares similar steric bulk at position 5 .

Synthetic Pathways and Reaction Mechanisms

Byproduct Formation and Optimization

Competing reactions, such as over-ethoxylation or para-nitration, are mitigated by:

  • Temperature control: Reflux conditions (e.g., 7 hours at 100°C) enhance selectivity .

  • Solvent choice: Polar aprotic solvents like dioxane favor nucleophilic substitution .

  • Stoichiometry: A 1:1 molar ratio of phenol to alkylating agent minimizes di-substitution .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

  • Melting point: Analogous compounds (e.g., methyl 5-acetamido-4-ethoxy-2-nitrobenzoate) exhibit melting points between 104–109°C , suggesting a similar range for the target compound.

  • Solubility:

    • High solubility in dichloromethane, ethyl acetate, and DMF due to the ester and nitro groups .

    • Limited water solubility (~0.1–1 mg/mL) due to hydrophobic substituents .

Spectroscopic Characterization

  • ¹H NMR:

    • Ethoxy protons (–OCH₂CH₃) appear as a quartet at δ 4.1–4.4 ppm and a triplet at δ 1.3–1.4 ppm.

    • Aromatic protons resonate as doublets between δ 7.0–8.0 ppm, influenced by nitro and ethoxy groups .

  • IR spectroscopy:

    • Strong absorption at ~1720 cm⁻¹ (C=O stretch of ester).

    • Peaks at ~1520 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches) .

Applications in Organic Synthesis and Pharmaceuticals

Intermediate in Heterocyclic Synthesis

Ethyl 5-ethoxy-2-nitrobenzoate serves as a precursor for:

  • Benzothiazines: Cyclization with sulfonamides yields 4-alkoxy-2,1-benzothiazine derivatives, as demonstrated in the synthesis of N-benzoyl-N-methylsulfonylanthranilates .

  • Quinoline analogs: Reduction of the nitro group to an amine (–NH₂) enables cyclocondensation reactions .

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